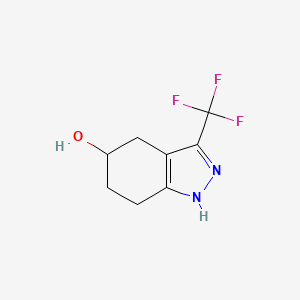4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole
CAS No.:
Cat. No.: VC15739725
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9F3N2O |
|---|---|
| Molecular Weight | 206.16 g/mol |
| IUPAC Name | 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-ol |
| Standard InChI | InChI=1S/C8H9F3N2O/c9-8(10,11)7-5-3-4(14)1-2-6(5)12-13-7/h4,14H,1-3H2,(H,12,13) |
| Standard InChI Key | SPGXUFKNDPJPAX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(CC1O)C(=NN2)C(F)(F)F |
Introduction
Structural and Chemical Properties
Core Structure and Tautomerism
Indazole derivatives exist in three tautomeric forms: 1H-, 2H-, and 3H-indazole. For 4,5,6,7-tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole, the 1H tautomer is thermodynamically favored due to reduced steric hindrance and enhanced resonance stabilization compared to 2H and 3H forms . The trifluoromethyl (-CF₃) group at position 3 introduces strong electron-withdrawing effects, which stabilize the aromatic system and influence reactivity. The hydroxyl (-OH) group at position 5 participates in hydrogen bonding, affecting solubility and intermolecular interactions .
Infrared Spectroscopy (IR)
-
Hydroxyl Group: A broad absorption band near 3300–3400 cm⁻¹ confirms the presence of -OH .
-
Trifluoromethyl Group: Strong C-F stretching vibrations appear at 1100–1250 cm⁻¹ .
-
Indazole Ring: Aromatic C=C and C=N stretches are observed at 1500–1600 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
¹³C NMR:
Synthesis and Optimization
General Synthetic Route
The compound is synthesized via cyclocondensation of a trifluoromethyl-substituted cyclohexanone derivative with hydrazine hydrate under acidic conditions (Scheme 1) :
Scheme 1:
-
Cyclohexanone Precursor: 5-Hydroxy-3-trifluoromethylcyclohexanone is prepared via Claisen-Schmidt condensation.
-
Cyclization: Refluxing with hydrazine hydrate in methanol/H⁺ yields the tetrahydroindazole core.
-
Purification: Crystallization from ethanol/water provides the final product in 60–70% yield .
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Claisen-Schmidt condensation, 80°C, 6h | 85 |
| 2 | Hydrazine hydrate, MeOH/H⁺, reflux, 12h | 65 |
| 3 | Ethanol/water recrystallization | 95 |
Biological Activities
Antibacterial Activity
Analogous indazole derivatives exhibit potent activity against Staphylococcus aureus (MTCC-96) and Escherichia coli (MTCC-443) . The -CF₃ group enhances membrane permeability, while the -OH group facilitates target binding.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| 5A | 18 ± 0.5 | 12.5 |
| 5F | 20 ± 0.7 | 10.0 |
Antitumor Activity
Hexahydroindazole derivatives demonstrate broad-spectrum antitumor activity, with GI₅₀ values < 10 μM against leukemia and breast cancer cell lines . The -CF₃ group may inhibit kinase pathways by mimicking ATP’s adenine moiety.
Molecular Docking Studies
Docking with DNA gyrase (PDB: 1KZN) reveals key interactions:
Figure 1: 3D binding pose of 4,5,6,7-tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole in DNA gyrase active site .
Applications and Future Directions
Challenges
-
Solubility: The -CF₃ group reduces aqueous solubility; prodrug strategies (e.g., phosphate esters) are under investigation.
-
Metabolic Stability: In vivo studies are needed to assess hepatic clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume